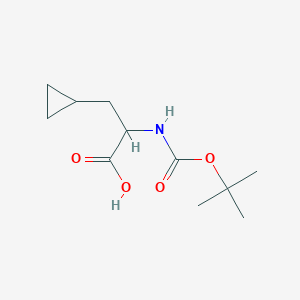

N-Boc-cyclopropyl alanine

Description

Overview of Non-Canonical Amino Acids in Chemical Biology and Drug Discovery

The foundation of life's proteins is built from a set of 20 canonical amino acids, each encoded by specific codons in the genetic code. However, the field of chemical biology has expanded beyond this natural toolkit by embracing non-canonical amino acids (ncAAs), also known as unnatural amino acids. thedailyscientist.org These are amino acids that are not among the 20 standard proteinogenic ones. rsc.org ncAAs can be found in nature, for instance in plants and bacteria, or they can be created synthetically in the laboratory. thedailyscientist.org

The introduction of ncAAs into peptides and proteins is a powerful strategy in drug discovery and protein engineering. thedailyscientist.org Unlike their canonical counterparts, ncAAs offer a vast diversity of chemical structures and functionalities in their side chains and backbones. thedailyscientist.org This expanded chemical space allows medicinal chemists to design peptides with improved pharmacological profiles. nih.gov By replacing natural amino acids with ncAAs, researchers can enhance the stability, activity, and specificity of peptide-based drugs. nih.gov For example, incorporating ncAAs can make peptides more resistant to degradation by enzymes in the body, prolonging their therapeutic effect. thedailyscientist.org Furthermore, the unique structures of ncAAs can be used to create novel protein architectures and functions that are not observed in nature. thedailyscientist.org

Significance of Cyclopropane-Containing Amino Acids in Enhancing Bioactivity and Stability

Among the various classes of ncAAs, those containing a cyclopropane (B1198618) ring are particularly valuable. The cyclopropane moiety is the most common small ring system found in pharmaceutical compounds. digitellinc.com Its incorporation into an amino acid structure, such as in cyclopropyl (B3062369) alanine (B10760859), imparts significant and desirable properties.

The rigid, three-membered ring of cyclopropane introduces conformational constraints into the peptide backbone. nih.gov This "locking" of the structure can force the peptide into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target. nih.govacs.org This conformational restriction is a key strategy for transforming a flexible, naturally occurring peptide into a more potent and specific therapeutic agent. nih.gov

Furthermore, the cyclopropane ring enhances the metabolic stability of peptides. digitellinc.comgoogle.com Peptides are often susceptible to rapid breakdown by proteases, which limits their effectiveness as drugs. The unusual and sterically hindered nature of a cyclopropane-containing residue can prevent these enzymes from recognizing and cleaving the peptide bond, thereby increasing the drug's half-life in the body. google.comacs.org The unique electronic and steric properties of the cyclopropyl group also allow it to serve as a bioisostere, mimicking the properties of other chemical groups while providing enhanced stability. digitellinc.com Several successful drugs, such as the Hepatitis C protease inhibitor Grazoprevir, incorporate cyclopropane amino acid motifs, demonstrating their therapeutic relevance. nih.gov

Role of N-Boc Protection in Synthetic Strategies for Amino Acid Derivatives

The synthesis of peptides is a stepwise process that requires precise control over which chemical groups react. This is achieved through the use of protecting groups, and the tert-butyloxycarbonyl (Boc) group is one of the most widely used for protecting the amino (-NH2) function of an amino acid. wikipedia.org The Boc group is attached to the nitrogen atom of the amino acid, forming a carbamate. organic-chemistry.org

The primary advantage of the Boc group is its stability under a wide range of reaction conditions, including those used to form peptide bonds. It is resistant to most bases and nucleophiles, ensuring that the protected amine does not undergo unwanted side reactions during the synthesis. organic-chemistry.org However, the Boc group is also easily and cleanly removable under mild acidic conditions. wikipedia.org Typically, an acid such as trifluoroacetic acid (TFA) is used to deprotect the amine, regenerating the free amino group so that it can be coupled with the next amino acid in the sequence.

This orthogonal stability—stable to coupling conditions but labile to specific acidic conditions—makes the N-Boc protection strategy a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). rsc.org In the context of N-Boc-cyclopropyl alanine, the Boc group allows this valuable non-canonical amino acid to be efficiently and selectively incorporated into a growing peptide chain, enabling the creation of complex and novel therapeutic candidates. chemimpex.comchemimpex.com The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. organic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonym | Boc-Ala(β-cyclopropyl)-OH |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Appearance | White Powder |

| Protection Group | Boc (tert-butyloxycarbonyl) |

| Amino Acid Core | Cyclopropyl Alanine |

Table 2: Comparison of Amino Acid Types

| Feature | Canonical Amino Acids | Non-Canonical Amino Acids (ncAAs) |

| Number | 20 (plus Selenocysteine and Pyrrolysine in some species) thedailyscientist.org | Hundreds, both natural and synthetic nih.gov |

| Origin | Genetically encoded building blocks of proteins thedailyscientist.org | Not directly encoded by the universal genetic code; can be natural or synthetic thedailyscientist.orgrsc.org |

| Function in Nature | Primary constituents of proteins, involved in all biological processes thedailyscientist.org | Diverse roles in some organisms; often used as defense compounds or metabolic intermediates thedailyscientist.org |

| Application in Research | Used as standard building blocks in peptide synthesis | Used to enhance properties like stability, bioactivity, and to introduce novel functions rsc.orgnih.gov |

Table 3: Advantages of Incorporating Cyclopropane Rings in Peptides

| Advantage | Description | Reference |

| Conformational Rigidity | The strained ring restricts bond rotation, locking the peptide into a specific, bioactive conformation. | nih.govnih.gov |

| Enhanced Metabolic Stability | The unique structure prevents recognition and cleavage by proteolytic enzymes, increasing the peptide's half-life. | digitellinc.comgoogle.com |

| Increased Bioactivity | By enforcing an optimal binding conformation, the cyclopropane ring can lead to higher affinity for biological targets. | chemimpex.comchemimpex.com |

| Bioisosterism | Can act as a stable substitute for other chemical groups (e.g., a double bond or phenyl ring) while maintaining or improving biological activity. | digitellinc.com |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405727 | |

| Record name | N-Boc-cyclopropyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888323-62-4 | |

| Record name | N-Boc-cyclopropyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Cyclopropyl Alanine

Stereoselective Synthesis of N-Boc-cyclopropyl alanine (B10760859)

Achieving stereoselectivity is a paramount concern in the synthesis of N-Boc-cyclopropyl alanine, as the biological activity of molecules containing this amino acid is often dependent on the specific stereochemistry of the cyclopropane (B1198618) ring and the alpha-carbon.

The generation of enantiomerically pure this compound is a key objective for its use in chiral drugs and biologically active peptides. Asymmetric synthesis aims to create a single enantiomer of the desired product.

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. While specific enzymatic routes to this compound are not extensively documented in publicly available research, analogous biocatalytic systems for similar cyclopropyl (B3062369) amino acids have been developed. For instance, a self-sufficient bifunctional enzyme system has been engineered for the synthesis of (S)-cyclopropylglycine. mdpi.comresearchgate.net This system integrates reductive amination and coenzyme regeneration, achieving a high substrate concentration of 120 g·L⁻¹ and a space-time yield of up to 377.3 g·L⁻¹·d⁻¹. mdpi.com The process affords (S)-cyclopropylglycine with over 99.5% enantiomeric excess (ee) and a conversion yield exceeding 95%. mdpi.comresearchgate.net This approach, which utilizes a readily available cyclopropyl keto acid, demonstrates the potential of biocatalysis for the efficient and highly enantioselective production of cyclopropyl amino acids.

Table 1: Biocatalytic Synthesis of (S)-Cyclopropylglycine

| Substrate | Biocatalyst | Substrate Loading (g/L) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|

Data sourced from a study on the synthesis of (S)-cyclopropylglycine, a structural analog of this compound. mdpi.comresearchgate.net

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled.

Prominent examples of chiral auxiliaries applicable to amino acid synthesis include Evans oxazolidinones and Schöllkopf bis-lactim ethers. nih.govblogspot.com Evans auxiliaries, for instance, are widely used to direct the stereoselective alkylation of enolates. nih.gov While specific literature detailing the application of Evans auxiliaries to the direct synthesis of this compound is scarce, the general principle would involve the acylation of the chiral auxiliary with a suitable precursor, followed by a diastereoselective cyclopropanation, and subsequent cleavage of the auxiliary.

The Schöllkopf method provides a route to chiral amino acids by alkylating a bis-lactim ether derived from glycine and a chiral auxiliary, typically valine. nih.gov The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. nih.gov Although not specifically documented for this compound, this method is a powerful tool for the synthesis of a wide range of exotic amino acids. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of this compound, this typically involves the cyclopropanation of a chiral precursor where the existing stereocenter directs the approach of the cyclopropanating agent.

Asymmetric Synthetic Routes to Enantiopure this compound

Classical and Modern Approaches to Cyclopropane Amino Acid Formation

The formation of the cyclopropane ring is the key step in the synthesis of this compound. Various methods, ranging from classical organometallic reactions to modern catalytic approaches, have been employed.

A common and effective strategy for the synthesis of cyclopropyl amino acids involves the reaction of a C1-equivalent (a reagent that delivers a methylene group) with a dehydroamino acid derivative. researchgate.netmasterorganicchemistry.com Dehydroalanine, an α,β-unsaturated amino acid, serves as an excellent Michael acceptor for such transformations.

One prominent example of this approach is the Corey-Chaykovsky reaction , which utilizes sulfur ylides to deliver a methylene group to an electron-deficient double bond. researchgate.net The reaction of a dehydroalanine derivative with dimethyloxosulfonium methylide, for instance, can yield the corresponding cyclopropyl amino acid. researchgate.net This method has been successfully applied to the cyclopropanation of dehydroalanine within a chiral Ni(II) Schiff-base complex, demonstrating the feasibility of this approach. researchgate.net

Another powerful method is the Simmons-Smith reaction , which employs an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to effect cyclopropanation. wikipedia.orgnih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org The use of a directing group, such as a hydroxyl group, on the dehydroalanine precursor can lead to high diastereoselectivity. researchgate.net

More recently, a catalytic radical process for the asymmetric cyclopropanation of dehydroaminocarboxylates has been developed using Co(II)-based metalloradical catalysis. nih.gov This method employs in situ-generated α-aryldiazomethanes and achieves high yields and excellent enantioselectivities, with a notable (Z)-diastereoselectivity. nih.gov

Table 2: Co(II)-Catalyzed Asymmetric Cyclopropanation of Dehydroaminocarboxylates

| Dehydroamino-carboxylate Substrate | Diazo Compound | Yield (%) | Diastereomeric Ratio (Z:E) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| N-Ac-dehydroalanine methyl ester | Phenyl-diazomethane | 85 | >20:1 | 98 |

| N-Boc-dehydroalanine ethyl ester | 4-Cl-Phenyl-diazomethane | 92 | >20:1 | 97 |

Data represents a selection of results from a study on Co(II)-catalyzed asymmetric radical cyclopropanation. nih.gov

Formal Bisalkylation of Malonic Acid Derivatives or Protected Amino-Esters

One of the traditional and more direct approaches to the synthesis of cyclopropane-containing amino acids involves the formal bisalkylation of a suitable pronucleophile with a 1,2-dihaloethane. This method typically utilizes malonic acid derivatives or protected amino-esters as the nucleophilic component. The general strategy involves a double nucleophilic substitution reaction where the activated methylene group of the malonate or amino-ester displaces both halogen atoms of a 1,2-dihaloalkane, thereby forming the three-membered ring.

In the context of this compound synthesis, a protected glycine derivative, such as a benzophenone imine of a glycine alkyl ester, can be deprotonated to form a nucleophilic enolate. This enolate can then be reacted with a 1,2-dihaloethane, such as 1,2-dibromoethane, to furnish the cyclopropane ring. The reaction is typically carried out in the presence of a strong base to facilitate the deprotonation and subsequent intramolecular cyclization.

While conceptually straightforward, this method can be hampered by competing elimination reactions and the formation of oligomeric side products. The diastereoselectivity of the cyclopropanation can also be a challenge, often leading to mixtures of cis and trans isomers, which may require tedious separation.

A variation of this approach involves the use of diethyl malonate as the pronucleophile. The resulting diethyl cyclopropane-1,1-dicarboxylate can then be further elaborated through a series of steps, including hydrolysis, decarboxylation, and introduction of the amino group, to eventually yield the desired amino acid.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Diethyl Malonate | 1,2-Dibromoethane, NaOEt | Diethyl cyclopropane-1,1-dicarboxylate | Variable | General Method |

| Protected Glycine Ester | 1,2-Dichloroethane, Strong Base | Protected Cyclopropyl Glycine | Moderate | General Method |

Cyclodialkylation of Glycine Equivalents

The cyclodialkylation of glycine equivalents represents another important strategy for the synthesis of cyclopropane amino acids. This method often employs glycine Schiff bases, which serve as versatile nucleophilic glycine templates. The use of a chiral auxiliary in the Schiff base can allow for asymmetric synthesis, leading to enantioenriched cyclopropane amino acids.

The general approach involves the deprotonation of the glycine Schiff base to form a chiral enolate, which is then reacted with a 1,2-dihaloalkane. The stereochemical outcome of the reaction is controlled by the chiral auxiliary, which directs the approach of the electrophile. Subsequent hydrolysis of the Schiff base and the ester group yields the desired cyclopropane amino acid. Nickel(II) complexes of glycine Schiff bases have been shown to be particularly effective in this transformation, allowing for high diastereoselectivity and good yields.

This methodology offers a powerful tool for the asymmetric synthesis of a variety of cyclopropane amino acids, including those with additional substitution on the cyclopropane ring, by varying the dihaloalkane component.

| Glycine Equivalent | Dihaloalkane | Chiral Auxiliary | Diastereomeric Excess (%) | Reference |

| Ni(II) complex of glycine Schiff base | 1,2-Dibromoethane | (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | >95 | General Method |

| Glycine tert-butyl ester Schiff base | 1-bromo-2-chloroethane | Cinchona-derived phase-transfer catalyst | up to 90 | General Method |

Intramolecular Isocyanate Trapping via Hofmann Rearrangement

A more recent and innovative approach to the synthesis of cyclopropane amino acids, including precursors to this compound, involves an intramolecular isocyanate trapping via a Hofmann rearrangement. organic-chemistry.orgfiveable.menih.gov This modular and scalable route avoids the use of hazardous reagents often associated with other methods.

The synthesis commences from readily available starting materials and proceeds through the formation of a bicyclic carbamate intermediate. This key intermediate is generated through a Hofmann rearrangement of a suitable amide precursor, where an intramolecular trapping of the resulting isocyanate by a hydroxyl group occurs. This step is crucial as it allows for the stereocontrolled formation of the cyclopropane ring.

Subsequent ring-opening of the bicyclic carbamate provides access to the cyclopropane amino acid scaffold, which can then be protected with the Boc group. This methodology has been shown to be highly efficient and allows for the synthesis of enantioenriched and diastereopure cyclopropane amino acids. organic-chemistry.orgfiveable.me The versatility of this approach also permits the introduction of various functional groups on the cyclopropane ring, further expanding its utility in the synthesis of diverse non-canonical amino acids. organic-chemistry.org

| Precursor | Key Reaction | Intermediate | Product | Scalability |

| Amido-ester | Hofmann Rearrangement | Bicyclic Carbamate | Protected Cyclopropane Amino Acid | Decagram scales fiveable.me |

Protecting Group Strategies in this compound Synthesis

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound. The Boc (tert-Butyloxycarbonyl) group is a cornerstone of modern peptide synthesis and plays a critical role in the preparation and subsequent use of this valuable building block.

Utility of the Boc (tert-Butyloxycarbonyl) Protecting Group

The Boc group is one of the most widely used protecting groups for the amine functionality in amino acids for several key reasons. researchgate.net Its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, makes it an ideal choice for multi-step syntheses. google.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. google.com

The steric bulk of the Boc group can also be advantageous, influencing the stereochemical outcome of reactions at adjacent centers. Furthermore, the Boc group often enhances the solubility of intermediates in organic solvents, facilitating purification by chromatography. researchgate.net Its primary advantage, however, lies in its lability under acidic conditions, which allows for its selective removal without affecting other acid-sensitive protecting groups that may be present in the molecule. google.com

Selective Deprotection Methodologies for this compound

The selective removal of the Boc group is a critical step in the utilization of this compound in peptide synthesis. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM). nih.gov This process proceeds via the formation of a stable tert-butyl cation, which then fragments to isobutylene and carbon dioxide.

The orthogonality of the Boc group to other commonly used protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups, is a key feature of modern protecting group strategies. thieme-connect.comjocpr.com This orthogonality allows for the selective deprotection of one functional group while others remain intact, which is essential for the stepwise construction of complex peptides. For instance, the Boc group can be removed under acidic conditions, while the Fmoc group is cleaved with a base (e.g., piperidine), and the Cbz group is typically removed by hydrogenolysis. thieme-connect.com This differential reactivity allows for precise control over the synthetic sequence.

In cases where a molecule contains other acid-sensitive functionalities, such as tert-butyl esters, selective deprotection of the N-Boc group can be challenging. However, specific conditions have been developed to achieve this selectivity, for example, by using methanesulfonic acid in a mixture of tert-butyl acetate and dichloromethane.

| Protecting Group | Deprotection Conditions | Orthogonal to |

| Boc | Strong Acid (e.g., TFA) | Fmoc (Base labile), Cbz (Hydrogenolysis) |

| Fmoc | Base (e.g., Piperidine) | Boc (Acid labile), Cbz (Hydrogenolysis) |

| Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | Boc (Acid labile), Fmoc (Base labile) |

Modular and Scalable Synthetic Routes to Cyclopropane Amino Acid Building Blocks

The demand for non-canonical amino acids like this compound in drug discovery and development necessitates the development of synthetic routes that are not only efficient but also modular and scalable. organic-chemistry.orgfiveable.me A modular approach allows for the synthesis of a variety of analogues by simply changing one of the starting materials or reagents, while scalability ensures that large quantities of the building block can be produced for preclinical and clinical studies.

The intramolecular isocyanate trapping via Hofmann rearrangement strategy is a prime example of a modular and scalable route. organic-chemistry.orgfiveable.me The synthesis can be performed on a decagram scale without the need for chromatography for purification of key intermediates. fiveable.me The modularity of this route is demonstrated by the ability to introduce diversity at various points in the synthetic sequence. For example, different protecting groups can be installed on the bicyclic carbamate intermediate, and the ring can be opened with a variety of nucleophiles to generate a range of functionalized cyclopropane amino acids. organic-chemistry.org

This approach avoids the use of neurotoxic oxidants and precious metal catalysts, which is a significant advantage for large-scale synthesis from both a safety and cost perspective. organic-chemistry.orgfiveable.me The ability to produce these valuable building blocks from common laboratory reagents further enhances the practicality of this methodology. The resulting protected cyclopropane amino acids can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. organic-chemistry.org

Applications of N Boc Cyclopropyl Alanine in Peptide Chemistry

N-Boc-cyclopropyl alanine (B10760859) as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-cyclopropyl alanine is amenable to standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing the Boc/Bzl protection strategy. peptide.comchempep.com In this approach, the Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain functional groups are typically protected by benzyl-based groups. peptide.com The synthesis cycle involves the iterative deprotection of the Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next N-Boc-protected amino acid.

The general steps for incorporating this compound into a growing peptide chain on a solid support are as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), to prepare it for the subsequent coupling reaction. peptide.com

Coupling: The incoming this compound is activated using a suitable coupling reagent and then added to the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. chempep.com More efficient phosphonium- or aminium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are also widely used, particularly for sterically hindered amino acids. chempep.com

Due to the bulky nature of the cyclopropyl (B3062369) group, steric hindrance may pose a challenge during the coupling step, potentially leading to incomplete reactions. To mitigate this, several strategies can be employed:

Extended coupling times: Allowing the reaction to proceed for a longer duration can help ensure complete acylation.

Double coupling: Repeating the coupling step with a fresh portion of activated this compound.

Use of more potent coupling reagents: Reagents like HATU or HBTU are known to be more effective for coupling sterically hindered amino acids. chempep.com

Monitoring of coupling completion: Qualitative tests, such as the Kaiser test, can be used to detect the presence of unreacted primary amines on the resin, confirming the completion of the coupling reaction. iris-biotech.de

Impact of the Cyclopropyl Side Chain on Peptide Conformation and Structure

The cyclopropyl ring restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, which in turn influences the allowable dihedral angles (phi, ψ) of the peptide backbone. This restriction can force the peptide to adopt specific conformations that might not be readily accessible to peptides composed solely of natural amino acids. For instance, NMR studies have shown that the presence of a cyclopropyl group can alter the equilibrium of different conformational states. researchgate.net X-ray crystallography has also been a valuable tool in elucidating the precise three-dimensional structures of peptides containing cyclopropyl moieties, providing detailed insights into the conformational preferences imposed by this unique side chain. nih.govnih.govresearchgate.net

The conformational constraints imposed by the cyclopropyl group can promote the formation of specific secondary structures, such as β-turns and γ-turns. These turn structures are crucial for the folding of many biologically active peptides and proteins. The rigid nature of the cyclopropyl side chain can pre-organize the peptide backbone into a turn-like conformation, thereby reducing the entropic penalty associated with folding.

Studies on cyclic peptides containing β-alanine have demonstrated the ability of constrained residues to induce turn structures. nih.govnih.gov While not directly involving cyclopropyl alanine, these findings support the principle that restricting side-chain flexibility can favor the formation of turns. Computational studies on peptides containing other constrained amino acids, such as Aib (α-aminoisobutyric acid), have shown their propensity to form β-turns. rsc.org It is hypothesized that the steric bulk and restricted rotation of the cyclopropyl group in this compound can similarly favor the i+1 and i+2 positions of a β-turn, facilitating the formation of a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the i+3rd residue.

| Conformational Effect | Observation | Reference |

| Backbone Restriction | The cyclopropyl ring limits the rotation around the Cα-Cβ and Cβ-Cγ bonds, influencing the peptide's dihedral angles. | researchgate.net |

| Turn Induction | The rigid nature of the cyclopropyl side chain can pre-organize the peptide backbone to favor the formation of β-turns and γ-turns. | nih.govnih.govrsc.org |

Enhancement of Peptide Stability Against Proteolytic Hydrolysis

A significant limitation in the therapeutic application of peptides is their susceptibility to degradation by proteases. The incorporation of this compound can enhance the stability of peptides against proteolytic hydrolysis. chemimpex.comchemimpex.com This increased stability is attributed to several factors:

Steric hindrance: The bulky cyclopropyl side chain can sterically hinder the approach of proteases to the scissile peptide bonds adjacent to the cyclopropyl alanine residue. This makes it more difficult for the enzyme's active site to accommodate and cleave the peptide backbone.

Conformational rigidity: The constrained conformation induced by the cyclopropyl group may result in a peptide structure that is not recognized as a substrate by specific proteases. mdpi.com Proteases often recognize and bind to peptides in specific extended or turn-like conformations, and the altered geometry imposed by cyclopropyl alanine can disrupt this recognition.

The general principle of enhancing proteolytic stability through the introduction of non-natural amino acids or by cyclization is well-established. mdpi.comnih.gov These modifications make the peptide less "natural" and therefore less susceptible to degradation by the body's enzymatic machinery.

Modulation of Peptide Bioactivity and Selectivity

The introduction of this compound into a peptide sequence can significantly modulate its biological activity and receptor selectivity. chemimpex.comchemimpex.comchemimpex.com By inducing a specific, and often more rigid, conformation, the cyclopropyl group can lock the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor.

Furthermore, the constrained conformation can improve selectivity by disfavoring binding to off-target receptors. This can lead to a reduction in side effects and an improved therapeutic window. The unique physicochemical properties of the cyclopropyl group, being small yet rigid and lipophilic, can also contribute to improved pharmacokinetic properties, such as membrane permeability.

| Peptide/Peptidomimetic | Modification | Biological Effect | Reference |

| α-/β-mixed peptides | Incorporation of β-leucine | Inhibition of α-amylase | mdpi.com |

| Alanine racemase inhibitors | Various non-substrate analogs | Antibacterial activity | nih.gov |

This table provides examples of how modifications, including the introduction of non-standard amino acids, can modulate bioactivity. Specific data for cyclopropyl alanine-containing peptides is an active area of research.

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable building block in the design and synthesis of peptidomimetics. nih.gov The cyclopropane (B1198618) ring can serve as a rigid scaffold to orient pharmacophoric groups in a spatially defined manner, mimicking the side chains of amino acid residues in a bioactive peptide.

Mimicry of Natural Amino Acids for Enhanced Properties

The introduction of this compound into a peptide sequence can mimic the structural and conformational attributes of natural amino acids, particularly those that induce turns or rigidify the peptide backbone, such as proline. This mimicry is a key strategy for enhancing the bioactivity and receptor binding affinity of peptides.

The cyclopropyl group, due to its rigid and strained three-membered ring structure, restricts the rotational freedom of the peptide backbone in a manner analogous to the pyrrolidine (B122466) ring of proline. sigmaaldrich.com Proline is well-known for its role as a "helix breaker" and its frequent occurrence in β-turns, which are critical secondary structures for molecular recognition and biological activity. sigmaaldrich.com By substituting a natural amino acid with this compound, peptide chemists can enforce a specific conformation that may be more favorable for binding to a biological target. nih.gov

This conformational restriction can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its receptor. The result is often an increase in binding affinity and selectivity. chemimpex.com For instance, the cyclopropyl moiety can help to position key pharmacophoric groups in the optimal orientation for interaction with a receptor's binding pocket. nih.gov Research has shown that incorporating trisubstituted cyclopropanes as peptide mimics can stabilize extended peptide structures, which in some cases, closely resemble the biologically active conformation of more flexible parent molecules. nih.gov

The table below illustrates the comparative impact of incorporating different amino acids on peptide conformation, highlighting the unique role of cyclopropyl alanine.

| Amino Acid Feature | Impact on Peptide Conformation | Consequence for Bioactivity |

| Flexible Side Chains (e.g., Alanine, Glycine) | High conformational flexibility. | May require significant conformational rearrangement for receptor binding, leading to a potential decrease in affinity. |

| Bulky Aromatic Side Chains (e.g., Phenylalanine, Tryptophan) | Can be involved in key binding interactions but still allow for considerable backbone flexibility. | Important for receptor recognition, but overall peptide conformation may not be optimal. |

| Proline | The pyrrolidine ring restricts the φ (phi) dihedral angle, inducing kinks and turns in the peptide backbone. sigmaaldrich.com | Often crucial for the correct folding and biological activity of peptides by stabilizing specific secondary structures. |

| This compound | The cyclopropyl ring imposes significant steric constraints, restricting both φ and ψ (psi) dihedral angles of the peptide backbone. nih.gov | Can mimic the turn-inducing properties of proline and pre-organize the peptide into a bioactive conformation, potentially leading to enhanced receptor binding and increased potency. nih.govchemimpex.com |

Strategies for Overcoming Pharmacokinetic Limitations of Peptides

One of the major hurdles in the development of peptide-based drugs is their poor pharmacokinetic profile, characterized by low metabolic stability and rapid clearance from the body. nih.gov Peptides are susceptible to degradation by a wide range of proteases present in the bloodstream and tissues. The incorporation of this compound represents a key strategy to address these limitations.

The enhanced stability of peptides containing cyclopropyl alanine is primarily attributed to the steric shielding effect of the cyclopropyl group. nih.gov This bulky, rigid moiety can physically hinder the approach of proteolytic enzymes to the adjacent peptide bonds, thereby preventing their cleavage. nih.gov This protection from enzymatic degradation leads to a longer half-life of the peptide in circulation, which is a critical factor for maintaining therapeutic efficacy. chemimpex.com

Furthermore, the conformational rigidity imparted by cyclopropyl alanine can also contribute to proteolytic resistance. Many proteases recognize and cleave peptides that adopt specific extended or flexible conformations. By locking the peptide into a more compact or turn-like structure, cyclopropyl alanine can make the peptide a poor substrate for these enzymes. nih.gov

The following table summarizes the pharmacokinetic challenges of peptides and how the incorporation of this compound can help to overcome them.

| Pharmacokinetic Limitation | Mechanism of Limitation | How this compound Addresses the Limitation |

| Low Metabolic Stability | Susceptibility to degradation by exopeptidases and endopeptidases. nih.gov | The cyclopropyl group provides steric hindrance, shielding adjacent peptide bonds from enzymatic attack. nih.gov |

| Rapid Clearance | Efficient filtration and excretion by the kidneys and liver. | By increasing metabolic stability and potentially plasma protein binding, the clearance rate can be reduced, leading to a longer circulating half-life. |

| Poor Oral Bioavailability | Degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. nih.gov | Increased proteolytic stability can help the peptide survive the harsh environment of the gut. The impact on absorption is variable. |

| Conformational Flexibility | Can lead to recognition and degradation by proteases. | The induced conformational rigidity can make the peptide a poor substrate for many proteases. nih.gov |

Utility of N Boc Cyclopropyl Alanine in Medicinal Chemistry and Drug Design

N-Boc-cyclopropyl alanine (B10760859) in the Development of Novel Therapeutics

N-Boc-cyclopropyl alanine serves as a key component in the synthesis of innovative therapeutic agents. chemimpex.com Its rigid structure helps to lock peptides into specific conformations, which can enhance their stability and biological activity. chemimpex.comchemimpex.com

In the realm of oncology and neurology, the development of targeted therapies with improved efficacy and reduced side effects is a primary objective. The use of modified amino acids like this compound is a strategic approach to achieving this goal. chemimpex.com Researchers leverage its properties to design and optimize drug candidates in these therapeutic areas. chemimpex.com While specific therapeutic agents containing this compound currently in clinical trials for oncology and neurology are not extensively detailed in publicly available literature, its role as a building block in the development of novel therapeutics for these conditions is well-recognized in the research community. chemimpex.com The enhanced structural diversity and potential for improved bioactivity and selectivity make it an attractive component for designing next-generation treatments for cancer and neurological disorders. chemimpex.com

The quest for novel pharmacophores—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity—is a cornerstone of drug discovery. The incorporation of conformationally constrained amino acids like this compound allows for the exploration of new chemical space and the design of previously uncharted pharmacophores. By providing a rigid scaffold, it enables a more precise positioning of key functional groups, which can lead to the discovery of ligands with novel binding modes and improved pharmacological properties. This exploration is crucial for identifying first-in-class medicines that act on novel biological targets.

Design and Optimization of Drug Candidates with this compound

The rational design and optimization of drug candidates is a meticulous process aimed at enhancing desired therapeutic properties while minimizing undesirable ones. This compound plays a significant role in this process by influencing key pharmacokinetic and pharmacodynamic parameters.

The introduction of a cyclopropyl (B3062369) group can have a profound impact on a drug candidate's biological profile. The conformational constraint imposed by the cyclopropyl ring can lead to a more potent interaction with the target receptor or enzyme, thereby enhancing biological activity. Furthermore, this rigidity can improve selectivity by disfavoring binding to off-target proteins that may require a more flexible ligand.

One of the most significant advantages of incorporating cyclopropyl alanine is the potential to enhance metabolic stability. researchgate.net Peptides and small molecules are often susceptible to enzymatic degradation in the body, which can limit their therapeutic utility. The cyclopropyl group can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the molecule's half-life and bioavailability. Strategies such as cyclization and the use of unnatural amino acids are known to substantially improve the metabolic stability of drug candidates. researchgate.net

Below is a hypothetical data table illustrating the potential impact of cyclopropyl alanine incorporation on key drug properties, based on common findings in medicinal chemistry.

| Compound | Target | IC50 (nM) | Selectivity (Fold vs. Off-Target) | Metabolic Half-life (in human liver microsomes, min) |

| Lead Compound (with Alanine) | Kinase X | 50 | 10 | 15 |

| Optimized Compound (with Cyclopropyl Alanine) | Kinase X | 5 | 100 | 60 |

This table is illustrative and represents the anticipated positive effects of incorporating cyclopropyl alanine based on established medicinal chemistry principles.

The affinity with which a drug candidate binds to its target receptor is a critical determinant of its potency. The conformational rigidity imparted by this compound can pre-organize the ligand into a conformation that is optimal for binding, thereby reducing the entropic penalty associated with the binding event. This can lead to a significant increase in binding affinity. For instance, in the context of G-protein coupled receptors (GPCRs), the precise orientation of pharmacophoric groups is crucial for high-affinity binding. The use of constrained amino acids can help to achieve this optimal orientation.

The following table provides a hypothetical comparison of binding affinities for a ligand with and without the cyclopropyl alanine modification.

| Ligand | Receptor | Binding Affinity (Ki, nM) |

| Peptide A (with Alanine) | GPCR Y | 25 |

| Peptide B (with Cyclopropyl Alanine) | GPCR Y | 2.5 |

This table is for illustrative purposes to demonstrate the potential enhancement in binding affinity.

This compound in Enzyme Inhibitor Research

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases, including infections, cancer, and cardiovascular disorders. This compound is a valuable building block in the design of potent and selective enzyme inhibitors. chemimpex.comchemimpex.com Its ability to mimic natural amino acids while providing enhanced stability and unique conformational properties makes it an attractive component for inhibitor design. chemimpex.com For example, in the development of protease inhibitors, the cyclopropyl group can be strategically positioned to interact with specific pockets in the enzyme's active site, leading to tighter binding and improved inhibitory activity. The increased metabolic stability conferred by the cyclopropyl moiety is also a significant advantage for developing inhibitors with a longer duration of action. The development of novel inhibitors for enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis, is an active area of research where such modified amino acids could be beneficial. nih.govnih.gov

Synthesis of Protease Inhibitors (e.g., HIV/AIDS, Cancer, Inflammatory Disorders)

Proteases are a class of enzymes that catalyze the breakdown of proteins and are crucial in numerous physiological and pathological processes. Their dysregulation is implicated in a variety of diseases, making them important targets for therapeutic intervention. nih.govmdpi.com this compound serves as a key component in the synthesis of potent and selective protease inhibitors.

HIV/AIDS: The protease of the Human Immunodeficiency Virus (HIV) is a critical enzyme for viral replication, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). stevens.edunih.gov The unique stereochemistry and conformational rigidity of the cyclopropyl group make it an attractive structural element for inhibitors designed to fit into the active site of the HIV protease.

In one study, a series of novel HIV-1 protease inhibitors were designed and synthesized incorporating a hydrophobic cyclopropyl group as the P1' ligand to improve interactions with the enzyme's active site. nih.gov Two of these inhibitors demonstrated significant inhibitory effects on HIV-1 protease activity. nih.gov

| Compound | Structure (Conceptual) | IC50 (nM) |

|---|---|---|

| Inhibitor m18 | Scaffold with P2 morpholine and P1' cyclopropyl ligands | 47 |

| Inhibitor m1 | Scaffold with P2 morpholine and P1' cyclopropyl ligands | 53 |

This table summarizes the inhibitory activity of two novel HIV-1 protease inhibitors containing a cyclopropyl group, as reported in a 2020 study. nih.gov Molecular modeling revealed that these inhibitors could form hydrogen bonds and van der Waals interactions with the protease active site. nih.gov

Cancer: Dysregulated protease activity is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. nih.govmdpi.com Consequently, protease inhibitors are being investigated as promising anti-cancer agents. nih.govspringernature.com this compound can be incorporated into peptidomimetic inhibitors targeting tumor-associated proteases such as matrix metalloproteinases (MMPs) and cathepsins. mdpi.comspringernature.com The constrained cyclopropyl ring helps to pre-organize the inhibitor into a conformation that is complementary to the enzyme's active site, potentially leading to enhanced potency and selectivity while minimizing off-target effects. nih.gov

Inflammatory Disorders: Proteases also play a significant role in the inflammatory cascade. The development of inhibitors for specific proteases involved in inflammation is a key strategy for creating new anti-inflammatory drugs. mdpi.com this compound can be used to synthesize modulators of these enzymes. By replacing flexible alkyl chains with a rigid cyclopropyl group, medicinal chemists can improve the pharmacological properties of inhibitor candidates, leading to compounds with greater potential for treating inflammatory conditions.

Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their aberrant activity is a frequent driver of diseases, especially cancer. nih.goved.ac.uk Small molecule kinase inhibitors have become a major class of targeted therapies. acs.orgmdpi.com The cyclopropyl moiety, derivable from this compound, is a feature found in several potent kinase inhibitors.

The rigid nature of the cyclopropyl group can help to lock the inhibitor into an optimal binding conformation within the ATP-binding site of the kinase, reducing the entropic penalty of binding and thus increasing potency. scienceopen.com

One prominent example is the Janus kinase (JAK) inhibitor, ruxolitinib (INCB018424), which is used to treat myelofibrosis. nih.gov The synthesis of this molecule involves the creation of a chiral center attached to a cyclopropyl group. An enantioselective synthesis for a key intermediate of ruxolitinib was developed using an organocatalytic asymmetric aza-Michael addition, highlighting the importance of the chiral cyclopropyl-containing fragment. nih.gov

Furthermore, in a study aimed at developing inhibitors for Tropomyosin receptor kinases (TRKs), structure-activity relationship (SAR) analysis revealed that a compound featuring a cyclopropyl moiety displayed the most potent inhibitory activities against both wild-type and mutant forms of the kinase. scienceopen.com

| Kinase Target | Inhibitor/Fragment | Role of Cyclopropyl Group | Reference |

|---|---|---|---|

| Janus Kinase (JAK) | Ruxolitinib (INCB018424) | Key structural component for activity. | nih.gov |

| Tropomyosin receptor kinase (TRK) | Compound 27 | Provided the best inhibitory activity in SAR studies. | scienceopen.com |

| Bcr-Abl | Ponatinib | While not containing a cyclopropyl group, its design emphasizes the utility of small, rigid linkers (an alkyne) to overcome resistance, a principle that also applies to the use of cyclopropyl groups. | nih.gov |

This table highlights examples where a cyclopropyl group or the principle of using small, rigid moieties is crucial for the activity of kinase inhibitors.

The use of this compound as a starting material provides a direct route to incorporating this valuable pharmacophore into novel kinase inhibitor scaffolds, facilitating the exploration of chemical space and the development of next-generation targeted therapies.

This compound as a Chiral Auxiliary in Asymmetric Synthesis of Pharmaceuticals

The production of single-enantiomer drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov Asymmetric synthesis, the process of creating chiral molecules with a preference for one enantiomer, often employs chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.

This compound, being an optically pure compound, can function as a valuable chiral building block or be employed in strategies analogous to the use of chiral auxiliaries. chemimpex.com The inherent stereocenter of the alanine portion can be used to control the formation of new stereocenters during synthesis.

The principle involves attaching the this compound to a prochiral substrate. The steric and electronic properties of the chiral alanine derivative then block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This results in the formation of one diastereomer in excess. After the reaction, the chiral this compound moiety can be cleaved and potentially recovered, leaving the desired enantiomerically enriched product. This methodology allows for the creation of complex molecules with high enantiomeric purity, which is a critical requirement in the development of modern pharmaceuticals. chemimpex.comnih.gov

Advanced Research Directions and Computational Studies

Conformational Analysis of N-Boc-cyclopropyl alanine (B10760859) and its Derivatives

The conformational landscape of N-Boc-cyclopropyl alanine is largely dictated by the inherent rigidity of the cyclopropane (B1198618) ring and the steric and electronic properties of the N-Boc protecting group. The cyclopropane moiety introduces significant ring strain, forcing the C-C-C bond angles to approximately 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons dalalinstitute.com. This strain results in a rigid, puckered structure with a high degree of torsional strain due to the eclipsing of hydrogen atoms dalalinstitute.comchemistrysteps.com.

Computational methods, such as ab initio quantum mechanical calculations, are employed to determine the most stable conformations. For molecules containing a cyclopropyl (B3062369) ring adjacent to a carbonyl group, studies have shown distinct energy minima corresponding to specific rotational isomers (rotamers) uwlax.edu. In the case of this compound, the key dihedral angles defining the conformation are those around the N-Cα and Cα-Cβ bonds. The bulky tert-butoxycarbonyl (Boc) group influences the peptide backbone's local conformation, often favoring specific rotameric states to minimize steric hindrance nih.gov.

The conformational preferences of this compound derivatives are critical as they pre-organize the molecule into a specific three-dimensional shape, which can be advantageous for binding to biological targets. This inherent rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity iris-biotech.de.

| Molecular Moiety | Key Conformational Feature | Primary Influence on Structure | Method of Analysis |

|---|---|---|---|

| Cyclopropyl Ring | High ring and torsional strain; rigid, puckered structure. | Restricts side-chain flexibility; fixes the spatial orientation of substituents. | Ab initio calculations, Molecular Mechanics. uwlax.edu |

| N-Boc Group | Steric bulk; potential for cis-trans isomerism around the amide bond. | Influences local backbone dihedral angles (phi/psi); restricts N-Cα bond rotation. | NMR Spectroscopy, Restrained Molecular Dynamics. nih.gov |

| Alanine Backbone | Rotation around N-Cα, Cα-C, and Cα-Cβ bonds. | The cyclopropyl group significantly constrains the chi (χ) angles of the side chain. | Molecular Dynamics Simulations. |

Molecular Modeling and Computational Studies on this compound-Containing Peptides

Molecular modeling is an indispensable tool for predicting and understanding the structural impact of incorporating this compound into peptides. The cyclopropyl group acts as a conformational constraint, limiting the accessible range of backbone dihedral angles (φ, ψ) and side-chain angles (χ) of the peptide chain iris-biotech.de. This restriction can be leveraged to stabilize specific secondary structures, such as β-turns or helical conformations.

Molecular dynamics (MD) simulations are widely used to explore the conformational space of peptides containing this modified amino acid researchgate.net. These simulations can reveal how the cyclopropyl moiety affects the folding kinetics and stability of peptide structures, such as α-helices nsf.govmdpi.com. For instance, replacing a standard alanine residue with cyclopropyl alanine can alter the propensity of a peptide to form or maintain a helical structure by restricting backbone flexibility.

Density functional theory (DFT) calculations provide deeper insights into the electronic structure and energetics of different conformations, helping to refine the force fields used in MD simulations for greater accuracy mdpi.com. These computational approaches allow researchers to design peptides with predefined three-dimensional structures for various applications, from therapeutic agents to biomaterials nih.gov.

| Computational Method | Focus of Study | Key Insights Generated | Relevant System Example |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Peptide folding pathways, conformational stability, and dynamics. | Reveals helix-coil transitions, relaxation times, and the influence of chain length on secondary structure. | Alanine homopeptides (ALA₅, ALA₈, ALA₁₅, ALA₂₁). nsf.govmdpi.com |

| Density Functional Theory (DFT) | Energetics of local conformations, hydrogen bonding, and electronic properties. | Determines the relative stability of different conformers and analyzes intramolecular interactions. | Short azapeptides. mdpi.com |

| Optimal Dimensionality Reduction (ODR) | Coarse-grained kinetic modeling of folding. | Identifies key intermediate states and folding pathways from complex simulation data. | Alanine homopeptides. nsf.gov |

Investigation of Protein-Ligand Interactions Involving this compound Moieties

The cyclopropyl group within a ligand can significantly influence its interaction with a protein binding pocket. Its rigid and hydrophobic nature makes it a valuable component for probing and optimizing protein-ligand interactions. X-ray crystallography and isothermal titration calorimetry (ITC) are powerful experimental techniques used to elucidate these interactions at the atomic and thermodynamic levels, respectively nih.govresearchgate.net.

A notable study on the Grb2 SH2 domain investigated a series of ligands where a cyclopropyl alanine moiety was incorporated. The crystal structures revealed that the cyclopropane ring makes numerous hydrophobic van der Waals contacts with nonpolar residues in the binding site nih.gov. The rigidity of the ring led to a slightly altered bond angle (NH–Cα–C) in the ligand backbone compared to more flexible analogs nih.gov.

| Interaction Parameter | Observation for Cyclopropyl Ligand | Implication for Binding |

|---|---|---|

| Thermodynamics (ITC) | Favorable binding enthalpy (ΔH) and favorable binding entropy (TΔS). | Indicates an enthalpy-driven hydrophobic effect and minimal entropic penalty. |

| Structural Contacts (X-ray) | Multiple hydrophobic van der Waals contacts between the cyclopropyl ring and protein carbon atoms. | Demonstrates the importance of nonpolar surface burial for binding affinity. |

| Bond Angles | The τ bond angle (NH–Cα–C) was 116°, compared to ~109.5° in more flexible analogs. | The cyclopropane ring imposes structural constraints that alter local geometry. |

| Interfacial Water | Presence of an ordered water molecule near the cyclopropyl ring that does not mediate direct interactions. | No clear correlation was found between the number of interfacial water molecules and binding entropy. |

Structure-Activity Relationship Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For analogs of this compound, SAR studies focus on how modifications to the molecule affect its potency, selectivity, and pharmacokinetic properties. The cyclopropyl group itself is often introduced to enhance metabolic stability or to act as a conformationally restricted isostere for other groups like isopropyl or phenyl iris-biotech.de.

Key principles from SAR studies on related compounds can be applied:

Hydrophobicity and Sterics : For aryl-substituted alanine analogs, the hydrophobicity of the side chain can be a dominant factor in activity nih.gov. Similarly, modifying the cyclopropyl ring of this compound with bulky, hydrophobic groups could enhance binding to nonpolar pockets in a target protein mdpi.com.

Positional Isomerism : The position of substituents on an aromatic ring or other parts of a molecule can dramatically alter activity. Studies on ketamine esters have shown that 2- and 3-substituted compounds are generally more active than 4-substituted ones, highlighting the importance of the substituent's spatial vector mdpi.com.

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for an alkene, fixing the geometry and preventing E/Z isomerization, which is useful for probing the required conformation for activity iris-biotech.de. In SAR, replacing a flexible ethyl or isopropyl group with a cyclopropyl ring can test the hypothesis that a rigid conformation enhances potency.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties of analogs with their biological activity, providing a predictive framework for designing novel compounds with improved efficacy nih.govmdpi.com.

| Modification Site | Type of Modification | Predicted Impact on Activity | Rationale Based on SAR Principles |

|---|---|---|---|

| Cyclopropyl Ring | Addition of a methyl or phenyl group. | Potentially increased affinity for hydrophobic pockets. | Increases lipophilicity and steric bulk, which can enhance van der Waals interactions. nih.govmdpi.com |

| Amine (N-terminus) | Replacement of Boc group with other protecting groups (e.g., Fmoc, Cbz). | Altered solubility and interaction with N-terminal binding sites. | Different protecting groups have distinct steric and electronic profiles. |

| Carboxyl (C-terminus) | Esterification or amidation. | Modified cell permeability and metabolic stability. | Changes the polarity and hydrogen-bonding capacity of the C-terminus. |

| Alanine Backbone | α-methylation (substituting α-H with a methyl group). | Further conformational restriction, potentially favoring helical structures. | α-methylation is known to bias peptide conformation towards helices. mdpi.com |

Future Perspectives in N Boc Cyclopropyl Alanine Research

Emerging Synthetic Methodologies and Technologies

The synthesis of cyclopropane-containing amino acids, including N-Boc-cyclopropyl alanine (B10760859), is evolving beyond traditional methods towards more efficient, stereoselective, and scalable technologies. These emerging strategies are critical for making these valuable building blocks more accessible for research and development.

Recent advancements focus on biocatalysis and novel catalytic systems. Enzymatic reactions and the use of engineered enzymes, such as transaminases, are being employed to produce unnatural amino acids with high enantiomeric purity. nih.gov For instance, a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration has been developed for the asymmetric synthesis of (S)-cyclopropylglycine, achieving high efficiency and excellent durability. mdpi.com Another promising area is the use of advanced metal catalysis. Cobalt-catalyzed enantioselective reductive additions have been shown to construct chiral α-tertiary amino acids bearing cyclopropyl (B3062369) fragments under mild conditions with excellent enantioselectivity and functional group tolerance. thieme-connect.com

Other innovative methods include the Kulinkovich cyclopropanation of amides and Michael-initiated ring-closure (MIRC) reactions. researchgate.net Furthermore, an expedient synthesis of optically active cyclopropane (B1198618) β-amino acid derivatives has been developed using the olefination of cyclopropanone (B1606653) surrogates, which react in a telescopic aza-Michael addition to afford products with high enantioenrichment. nih.gov These methods represent a shift towards processes that offer greater control over stereochemistry, which is crucial for the biological activity of resulting compounds.

| Methodology | Description | Key Advantages | Reference |

| Biocatalysis (NADH-Driven) | Utilizes engineered bifunctional enzymes for reductive amination and coenzyme regeneration. | High stereoselectivity (>99% ee), environmentally friendly, excellent durability for continuous synthesis. | mdpi.com |

| Cobalt-Catalyzed Reductive Addition | Employs a cobalt catalyst for the enantioselective addition of cyclopropyl chlorides to α-iminoesters. | Excellent enantioselectivity, broad functional group tolerance, operates under mild conditions. | thieme-connect.com |

| Olefination of Cyclopropanone Surrogates | Involves the addition of stabilized phosphorus ylides to cyclopropanone surrogates, followed by a telescopic aza-Michael reaction. | Rapid production of highly enantioenriched products, complete diastereocontrol, good overall efficiency. | nih.gov |

| Kulinkovich Cyclopropanation | A method based on the reaction of esters and amides to form cyclopropanol (B106826) derivatives, which can be converted to cyclopropylamines. | Provides access to diverse cyclopropyl-containing structures. | researchgate.net |

Novel Applications in Chemical Biology and Biotechnology

The incorporation of N-Boc-cyclopropyl alanine into peptides and proteins opens new avenues in chemical biology and biotechnology. As an unnatural amino acid (UAA), it can be used to engineer proteins with novel functions and enhanced properties. thedailyscientist.org The rigid cyclopropyl group can enforce specific secondary structures in peptides, improving their stability against enzymatic degradation and enhancing their binding affinity to biological targets. google.comnih.gov

In protein engineering, this compound can be incorporated to create biocatalysts with altered substrate specificity or improved catalytic efficiency. Its unique structure can modify the active site of an enzyme, leading to new catalytic functions. acs.org Furthermore, peptides containing cyclopropyl alanine can serve as powerful tools to study protein-protein interactions. The conformational rigidity helps in designing peptidomimetics that can effectively probe or inhibit these interactions with high specificity. thedailyscientist.org

Future biotechnological applications could include the development of peptide-based drug delivery systems where the cyclopropyl moiety enhances stability and circulation time. thedailyscientist.org There is also potential in creating novel biomaterials, where the incorporation of such non-canonical amino acids into protein scaffolds could impart unique structural and physical properties.

| Application Area | Description of Use | Potential Advantage | Reference |

| Protein Engineering | Site-specific incorporation into proteins to modify their structure and function. | Enhanced enzymatic stability, altered catalytic activity, creation of novel protein functions. | thedailyscientist.org |

| Peptidomimetics | Use as a building block for peptides that mimic natural structures to interact with biological targets. | Increased resistance to proteolysis, conformationally restricted for higher binding affinity and selectivity. | nih.gov |

| Chemical Biology Probes | Integration into peptides designed to study or manipulate biological processes like protein-protein interactions. | Provides structural constraints to precisely probe binding interfaces. | thedailyscientist.org |

| Drug Delivery Systems | Incorporation into peptide-based carriers to improve their therapeutic performance. | Enhanced stability against enzymatic degradation, potentially longer circulation times in the body. | thedailyscientist.org |

Translational Research and Preclinical Development of this compound-Derived Compounds

The unique physicochemical properties imparted by the cyclopropyl group make it a highly valuable fragment in drug discovery, frequently appearing in molecules progressing from preclinical to clinical stages. nih.gov this compound serves as a key starting material for derivatives that are promising candidates for translational research and preclinical development. The cyclopropyl ring can significantly improve a drug candidate's metabolic stability, a critical parameter in preclinical evaluation. nih.gov

Incorporating cyclopropyl alanine into drug candidates has been shown to address several common roadblocks in drug discovery. nih.gov For example, it can enhance biological potency, reduce off-target effects, and increase brain permeability. nih.gov These attributes are highly sought after in the development of therapeutics for neurological disorders and oncology. chemimpex.comchemimpex.com Preclinical studies on various alanine derivatives have demonstrated potent activity in models of epilepsy and pain, justifying further development. nih.govmdpi.com

The future of translational research involving this compound will likely focus on its use in designing novel enzyme inhibitors, receptor ligands, and modulators of biological pathways. chemimpex.comchemimpex.com The conformational restriction provided by the cyclopropyl group can lead to more favorable, lower-energy binding to target receptors, while its electronic properties can enhance interactions and potency. nih.gov As such, compounds derived from this compound are expected to be prominent in preclinical pipelines for a range of diseases.

| Advantage in Preclinical Development | Mechanism/Rationale | Therapeutic Implication | Reference |

| Enhanced Metabolic Stability | The cyclopropyl ring is resistant to many common metabolic pathways, such as enzymatic oxidation. | Increased drug half-life, improved bioavailability, and more predictable pharmacokinetic profiles. | nih.gov |

| Increased Potency | The rigid structure restricts the conformation of the molecule, leading to a more favorable entropic contribution to binding affinity. | Lower effective doses, potentially reducing side effects. | nih.gov |

| Improved Brain Permeability | The lipophilic nature of the cyclopropyl group can facilitate crossing the blood-brain barrier. | Enhanced efficacy for central nervous system (CNS) targets, such as in neurology and psychiatry. | nih.gov |

| Reduced Plasma Clearance | Increased stability and altered physicochemical properties can lead to slower elimination from the body. | Less frequent dosing regimens, improving patient compliance. | nih.gov |

| Conformational Restriction | Locks the peptide backbone into a specific conformation, preventing proteolytic hydrolysis. | Development of stable and orally available peptide-based drugs. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-Boc-cyclopropyl alanine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group of cyclopropyl alanine. Enantiomeric purity is achieved via chiral resolution (e.g., using chiral auxiliaries or chromatography) or asymmetric synthesis. Cyclopropane ring formation can be accomplished via Simmons–Smith reactions or [2+1] cycloadditions. Post-synthesis, purification via reversed-phase HPLC or recrystallization ensures purity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Characterization relies on tandem techniques:

- NMR : Confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]+ at m/z 244.3).

- Chiral HPLC : To assess enantiomeric excess using columns like Chiralpak IA/IB .

Q. What are the critical considerations for incorporating this compound into peptide sequences?

- Methodological Answer : Boc-protected residues require deprotection under acidic conditions (e.g., TFA) during solid-phase peptide synthesis (SPPS). Cyclopropane’s strain may hinder coupling efficiency; using DIC/HOBt or PyBOP as activators improves yields. Post-incorporation, confirm sequence fidelity via Edman degradation or LC-MS/MS .

Advanced Research Questions

Q. How does this compound influence start codon selection in eukaryotic translation systems?

- Methodological Answer : Cyclopropane-modified alanine in N-terminal (NTAR) sequences, like those in ERK1/2, enhances start codon fidelity by stabilizing ribosomal pre-initiation complexes. Researchers can test this by replacing native ERK1 Nt alanines with Boc-protected analogs in luciferase reporter assays (e.g., pE1-ffLuc constructs). Compare translation efficiency via luciferase activity and immunoblotting for truncated vs. full-length proteins .

Q. What experimental designs resolve contradictions in enzymatic activity data when using Boc-protected amino acids?

- Methodological Answer : Discrepancies often arise from incomplete deprotection or steric hindrance. Mitigate by:

- Deprotection Validation : Quantify free amines via ninhydrin or TNBS assays.

- Activity Assays : Use orthogonal systems (e.g., ERK phosphorylation assays in HeLa cells) to compare Boc-modified vs. native peptides. Normalize data using co-transfected controls (e.g., pRL-TK for transfection efficiency) .

Q. Can this compound modulate ERK signaling pathway dynamics?

- Methodological Answer : Incorporate Boc-cyclopropyl alanine into ERK1/2 NTAR sequences and assess signaling output via:

- GAL4-ELK/gal4-luc System : Measure transcriptional activity driven by ERK-phosphorylated ELK.

- Phosphorylation Profiling : Use phospho-specific antibodies (e.g., anti-pERK) in Western blotting.

- Phenotypic Analysis : Compare cell proliferation/apoptosis in NIH 3T3 or HeLa cells expressing modified ERK .

Q. How do NTAR sequences with Boc-protected alanines impact proteome-wide translation efficiency?

- Methodological Answer : Perform ribosome profiling or polysome sequencing in cells expressing NTAR-modified ERK1/2. Analyze reads mapping to start codons and quantify ribosomal density. Compare with proteomics data (e.g., SILAC) to identify dysregulated proteins. Reference databases like TCGA to correlate findings with cancer-associated ERK amplifications .

Data Analysis & Contradiction Management

Q. How to interpret conflicting results in Kozak sequence efficiency studies involving modified alanines?

- Methodological Answer : Variability in Kozak context (e.g., G+4 position) and NTAR length (e.g., 186-nt 5’UTR in ERK1) significantly impacts outcomes. Use dual-luciferase assays (ffLuc/R-Luc) in constructs with incremental 5’UTR truncations. Statistical analysis (ANOVA) of triplicate experiments clarifies context-dependent effects .

Q. Why do some studies report reduced protein yield despite strong Kozak sequences in NTAR-modified constructs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.